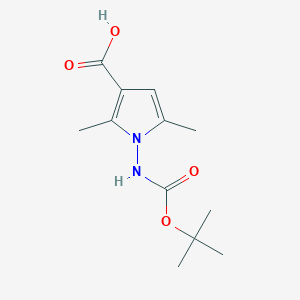
Benzenecarboximidamide, 4-fluoro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzenecarboximidamide, 4-fluoro-3-methyl-” is a chemical compound with the molecular formula C8H9FN2 and a molecular weight of 152.172 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Benzenecarboximidamide, 4-fluoro-3-methyl-” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a carboximidamide group . The InChI string representation of the molecule is InChI=1S/C8H9FN2/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4H,1H3, (H3,10,11) .
Wirkmechanismus
The exact mechanism of action of 4-Fluoro-3-methylbenzamidoxime is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites and preventing the substrate from binding. This leads to a decrease in enzyme activity and ultimately results in the inhibition of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-methylbenzamidoxime are dependent on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Fluoro-3-methylbenzamidoxime in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Fluoro-3-methylbenzamidoxime. One potential area of research is the development of novel inhibitors based on the structure of this compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-Fluoro-3-methylbenzamidoxime is a relatively simple process that involves the reaction of 4-Fluoro-3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methylbenzamidoxime has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of various diseases such as Alzheimer's, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
4-fluoro-3-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQDOLMOBMJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2622214.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2622219.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2622221.png)

![N-(3-acetamidophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2622225.png)


![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)

![3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2622231.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2622232.png)
